Spiro[3.5]non-5-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[35]non-5-en-1-one is an organic compound characterized by a spirocyclic structure, where two rings share a single common atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[3.5]non-5-en-1-one typically involves cyclization reactions. One common method includes the reaction of a suitable precursor with a strong acid or base to induce ring closure. For example, the reaction of a cyclohexanone derivative with a suitable alkylating agent under acidic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[3.5]non-5-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro center, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Substituted spiro compounds
Wissenschaftliche Forschungsanwendungen
Spiro[3.5]non-5-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Spiro[3.5]non-5-en-1-one involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. Pathways involved may include enzyme inhibition or activation, modulation of receptor activity, and interference with cellular signaling processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]non-1-ene: Another spirocyclic compound with a different ring size.
Spiro[5.5]undecane: Features a larger ring system and different chemical properties
Uniqueness
Spiro[3
Eigenschaften
Molekularformel |
C9H12O |
---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
spiro[3.5]non-8-en-3-one |
InChI |
InChI=1S/C9H12O/c10-8-4-7-9(8)5-2-1-3-6-9/h2,5H,1,3-4,6-7H2 |
InChI-Schlüssel |
PADYQEBDWNZUKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=CC2(C1)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.